(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS No.: 1416820-34-2
Cat. No.: VC5589207
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416820-34-2 |
|---|---|
| Molecular Formula | C12H13F3N2O |
| Molecular Weight | 258.244 |
| IUPAC Name | (4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | OZRYFBWEKRTVMB-SNVBAGLBSA-N |
| SMILES | CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a 4,5-dihydrooxazole (oxazoline) core fused with a 4-(trifluoromethyl)pyridin-2-yl group at the 2-position and an isopropyl substituent at the 4-position (Figure 1). The (S)-configuration at the 4-position is critical for its stereochemical identity, as confirmed by its IUPAC name: (4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.24 g/mol |
| InChI | InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |
| SMILES | CC(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
| XLogP3-AA | 2.7 (estimated) |
The trifluoromethyl group () at the pyridine’s 4-position enhances electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .
Stereochemical Impact
The (S)-configuration at the 4-position introduces chirality, which is pivotal for enantioselective binding in biological systems. Comparative studies with its non-fluorinated analog, (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS No. 108915-04-4), reveal that the trifluoromethyl group significantly alters lipophilicity () and metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general strategies for analogous oxazoline derivatives involve:
-
Cyclocondensation: Reaction of β-amino alcohols with nitriles or carbonyl compounds.
-
Chiral Auxiliary-Mediated Synthesis: Use of (S)-configured starting materials to enforce stereochemical control.
-
Post-Functionalization: Introduction of the trifluoromethyl group via Ullmann coupling or directed ortho-metalation .
Table 2: Comparative Synthetic Metrics
| Parameter | Value (This Compound) | Value (Non-Fluorinated Analog) |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity (HPLC) | ≥97% | ≥99% |
| Enantiomeric Excess (ee) | 99% | 99.5% |
Industrial-scale production requires inert atmospheres and low-temperature storage (2–8°C) to prevent racemization .
Biological Activities and Mechanistic Insights
Target Engagement
The compound’s oxazoline core mimics transition states in enzymatic reactions, enabling potential inhibition of:
-
Kinases: ATP-binding sites due to pyridine’s aromatic stacking.
Table 3: In Vitro Bioactivity Data
| Assay | IC₅₀ (μM) | Target |
|---|---|---|
| Protein Kinase A (PKA) | 12.3 | Competitive inhibition |
| HIV-1 Protease | 45.6 | Allosteric modulation |
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Increases membrane permeability ( cm/s) compared to non-fluorinated analogs ( cm/s) .
-
Isopropyl Substituent: Enhances hydrophobic interactions in binding pockets .
Applications in Research and Industry
Medicinal Chemistry
-
Lead Optimization: The compound serves as a scaffold for kinase inhibitors in oncology.
-
PET Tracers: Fluorine-18 labeling is feasible due to the group .
Material Science
-
Ligand Design: Chiral oxazolines are utilized in asymmetric catalysis (e.g., enantioselective hydrogenation) .
| Parameter | Value |
|---|---|
| GHS Classification | H302 (Acute toxicity, oral) |
| H315 (Skin irritation) | |
| H319 (Eye irritation) | |
| Recommended PPE | Gloves, goggles, lab coat |
Storage under inert gas (argon) at 2–8°C ensures stability, with a shelf life of 24 months .
Comparison with Structural Analogs
The non-fluorinated analog (CAS No. 108915-04-4) exhibits:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume